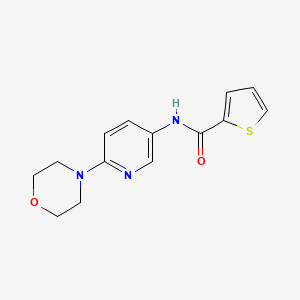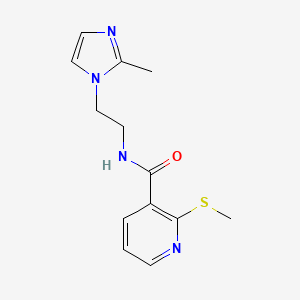
1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance that has been used in various studies . It is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyridazine ring, and a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of various reagents and reaction conditions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthetic protocol of targeted thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and could involve various types of reactions, including condensation, cyclization, and others . For instance, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The scientific interest in 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide primarily revolves around its synthesis and application in creating novel heterocyclic compounds. This compound is part of a broader research effort exploring N,S-containing heterocycles, highlighting the Mannich reaction's utility in synthesizing complex heterocyclic structures. Such reactions often yield compounds with potential biological activities, including analgesic and antiparkinsonian properties. For instance, thiophene derivatives synthesized from related pyridine compounds have shown promising pharmacological activities, underscoring the relevance of these synthetic pathways in drug discovery (Dotsenko et al., 2012; Amr et al., 2008).
Heterocyclic Synthesis
The synthesis of heterocyclic carboxamides, including those related to thiophene-2-carboxamido pyridazin derivatives, is of significant interest due to their potential antipsychotic activities. Studies have demonstrated the synthesis of various heterocyclic analogues, some of which exhibit potent in vivo activities with minimal side effects, thus offering a potential pathway for developing new antipsychotic medications (Norman et al., 1996).
Antimicrobial and Anticancer Properties
Further research into thiophene and pyridine derivatives, including structures similar to 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide, has revealed antimicrobial and anticancer potentials. These compounds, through their novel synthetic pathways, have been evaluated for their biological activities, providing insights into their utility as therapeutic agents against various diseases. The antimicrobial and anticancer screenings of these compounds underscore their significance in medicinal chemistry and drug development processes (Al-Salahi et al., 2010; Flefel et al., 2018).
Orientations Futures
The future research directions for this compound could include further studies to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .
Propriétés
IUPAC Name |
1-[4-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S2/c20-18(26)13-7-9-24(10-8-13)17(25)4-2-12-29-16-6-5-15(22-23-16)21-19(27)14-3-1-11-28-14/h1,3,5-6,11,13H,2,4,7-10,12H2,(H2,20,26)(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPDGXCPUMPVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2649465.png)


![N-Ethyl-N-[2-(4-hydroxyazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2649470.png)
![(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2649471.png)


![7-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2649475.png)

![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)
![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)